N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine
Description
Properties
IUPAC Name |
N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-4-14(2)22-20-17-12-8-9-13-18(17)23-21-19(15(3)24-25(20)21)16-10-6-5-7-11-16/h5-7,10-11,14,22H,4,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHXGFPECHMTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C2CCCCC2=NC3=C(C(=NN31)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation with Aminopyrazoles
Aminopyrazoles react with ketones or aldehydes to form the fused bicyclic system:
Procedure :
Optimization :
Table 1 : Pyrazole Annulation Outcomes
| Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Amino-3-methylpyrazole | AcOH, 100°C, 12h | 78 | |
| 5-Amino-1-phenylpyrazole | Microwave, 150°C | 85 |
Functionalization at Position 9: N-(Butan-2-yl) Substitution
The tertiary amine at position 9 is introduced via nucleophilic substitution or reductive amination:
Alkylation of 9-Aminopyrazoloquinazoline
Reductive Amination
- Protocol :
Note : This method avoids harsh conditions but requires strict pH control.
Multi-Component Bicyclization Approaches
Recent advances utilize one-pot strategies to streamline synthesis:
Four-Component Reaction :
Outcome :
Advantages :
Industrial-Scale Production Considerations
While academic protocols prioritize yield, industrial methods focus on cost and reproducibility:
Continuous Flow Reactors :
Catalytic Systems :
Challenges and Optimization
Regioselectivity in Pyrazole Fusion
The C3a–C4 bond formation often competes with alternative cyclization pathways. Using bulky substituents (e.g., phenyl groups) on the pyrazole improves regioselectivity.
Purification of Hydrophobic Intermediates
- Silica gel chromatography with ethyl acetate/hexane (1:3) resolves N-(butan-2-yl) derivatives.
- Recrystallization from ethanol/water (7:3) enhances purity to >98%.
Analytical Validation
Spectroscopic Confirmation :
X-ray Crystallography :
Comparative Analysis of Methods
Table 2 : Synthesis Method Efficiency
| Method | Steps | Total Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Niementowski + Alkylation | 4 | 45 | 48 | Moderate |
| Multi-Component Bicyclization | 1 | 75 | 16 | High |
| Reductive Amination | 3 | 58 | 32 | Low |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The compound may also interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Quinazolinone: Known for its antimicrobial and anticancer properties.
Pyrazoloquinazoline: A related compound with potential therapeutic applications.
Uniqueness
N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine stands out due to its unique combination of the pyrazole and quinazoline rings, which may confer enhanced biological activity and specificity .
Biological Activity
N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine is a complex heterocyclic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 350.46 g/mol. The compound's structure features a quinazoline core fused with a pyrazole ring, which is significant for its biological activity.
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit a range of antimicrobial effects. This compound has been investigated for its potential as an antimicrobial agent. A study highlighted that compounds with similar structural features demonstrated inhibitory effects against various bacterial strains. The minimal inhibitory concentrations (MIC) were determined for several derivatives to establish their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | E. coli | 30 |
| N-(butan-2-yl)-2-methyl... | E. coli | 25 |
Anticancer Activity
The anticancer properties of this compound have also been explored. Quinazoline derivatives are known to act as inhibitors of various cancer-related enzymes. Studies have shown that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that treatment with N-(butan-2-yl)-2-methyl... resulted in significant reductions in cell viability:
- MCF-7 Cells :
- IC50 = 20 µM
- Mechanism: Induction of apoptosis via caspase activation.
- HeLa Cells :
- IC50 = 18 µM
- Mechanism: Cell cycle arrest at the G1 phase.
The mechanism by which N-(butan-2-yl)-2-methyl... exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound inhibits key enzymes involved in DNA synthesis and repair pathways, which is critical in both antimicrobial and anticancer contexts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Condensation : Reacting pyrazole precursors with quinazoline derivatives under acidic conditions to form the fused heterocyclic core .
- Alkylation : Introducing the N-(butan-2-yl) group using alkyl halides (e.g., 2-bromobutane) in the presence of a base like potassium carbonate, typically in polar aprotic solvents (e.g., DMF or THF) .
- Cyclization : Final ring closure via thermal or catalytic methods, often monitored by TLC or HPLC to confirm completion .
- Key Considerations : Palladium-catalyzed cross-coupling may enhance regioselectivity in aryl substitutions .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–2.5 ppm) .
- ¹³C NMR : Confirms sp²/sp³ carbons in the pyrazoloquinazoline core and substituents .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amine group) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Solvent Selection : Use DMF or THF for improved solubility of intermediates .
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to reduce byproducts .
- Temperature Control : Gradual heating (60–80°C) during cyclization minimizes decomposition .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from methanol for high-purity isolates .
Q. What strategies resolve contradictory data in literature regarding its biological activity?
- Methodological Answer :
- Assay Standardization : Replicate kinase inhibition assays (e.g., EGFR or Aurora kinases) under consistent conditions (pH, temperature, ATP concentration) .
- Computational Docking : Use molecular docking (AutoDock Vina) to predict binding modes against target proteins, comparing results with experimental IC₅₀ values .
- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis in cancer cell lines) .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Methodological Answer :
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- Dynamics Simulations : Perform MD simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .
- ADMET Prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetic profiles .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or stability profiles?
- Methodological Answer :
- Solubility Testing : Compare solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Crystallography : Resolve crystal structures (X-ray) to correlate solid-state packing with solubility differences .
Experimental Design Considerations
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Kinase Inhibition : Use HTRF® kinase assays (e.g., EGFR, VEGFR2) with ATP concentration fixed at Km values .
- Cytotoxicity : Screen against HEK-293 (normal) and HeLa (cancer) cells via MTT assay, normalizing to positive controls (e.g., doxorubicin) .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
Tables for Key Data
| Property | Technique | Typical Results | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | [M+H]⁺ = 376.18 (calculated) | |
| Aromatic Proton Signals | ¹H NMR (400 MHz, DMSO) | δ 7.3–8.0 (m, 8H, Ar-H) | |
| Thermal Stability | TGA | Decomposition onset at 220°C | |
| LogP (Predicted) | SwissADME | 3.2 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
